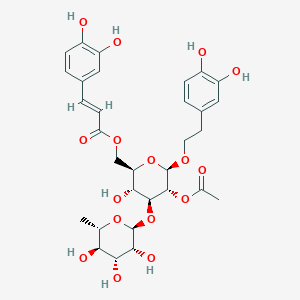
(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
“(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound that belongs to the class of tert-butyl esters . Tert-butyl esters are widely used in organic chemistry as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents . They are also conveniently deprotected under acidic conditions .
Synthesis Analysis
The synthesis of tert-butyl esters, such as “(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester”, can be achieved through various methods. One common method is the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 . Other methods involve the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O), tert-butylisourea, tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, 2-tert-butoxypyridine, and tert-butyl acetoacetate .Molecular Structure Analysis
The molecular structure of “(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester” is likely to be complex due to the presence of multiple functional groups. The tert-butyl ester group is attached to the carboxylic acid functionality of the molecule . The isopropylamino group is attached to the piperidine ring .Chemical Reactions Analysis
Tert-butyl esters, such as “(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester”, can undergo various chemical reactions. They can be deprotected under acidic conditions to yield the corresponding carboxylic acids . They can also react with SOCl2 at room temperature to provide acid chlorides .Physical And Chemical Properties Analysis
Tert-butyl esters are typically colorless liquids with a fruity odor . They have a specific gravity of around 0.87 . They are flammable, with a flash point of around 72°F . They are soluble in ether and ethanol, but only slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
(S)-tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate: is widely employed as a masked carboxyl group surrogate in peptide chemical synthesis. The classical methods for making tert-butyl esters are still prevalent, despite the existence of alternative methods for introducing the corresponding protecting group . These esters play a crucial role in peptide assembly, allowing controlled and efficient peptide bond formation.
Bioavailability Enhancement
Research has shown that the synthesis of salts involving this compound positively impacts the bioavailability of certain drugs. For instance, alkyl ester salts of L-amino acid derivatives of ibuprofen exhibit improved solubility in water and phosphate buffers at different pH levels . This suggests that (S)-tert-butyl esters could be explored for enhancing the bioavailability of other poorly soluble drugs.
Sustainable Synthesis
Recent developments have focused on sustainable and direct methods for introducing the tert-butoxycarbonyl (Boc) protecting group into various organic compounds. Flow microreactor systems enable straightforward synthesis of tertiary butyl esters, including (S)-tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate, without the need for hazardous reagents or complex procedures . Such sustainable approaches are valuable for both laboratory practice and large-scale production.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as piperidines, are structural components of piperine, which is a plant extract from the genusPiper, or pepper .
Mode of Action
It is presumed that it interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the inability of certain organisms to recognize their host’s cues .
Biochemical Pathways
The compound is likely to affect the olfactory system, disrupting the normal biochemical pathways of smell recognition. This disruption can lead to downstream effects such as the inability of certain organisms to recognize their host’s cues .
Pharmacokinetics
The compound “(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester” is a tert-butyl ester . Tert-butyl esters are known for their stability in various conditions . They are stable in water at different pH levels and temperatures, and they are also stable in the presence of various bases and nucleophiles . This stability suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the disruption of the normal functioning of the olfactory system in certain organisms, leading to their inability to recognize their host’s cues . This could potentially be used to deter these organisms from their hosts.
Action Environment
The action of the compound is likely influenced by environmental factors such as pH and temperature, given the known stability of tert-butyl esters in various conditions
Safety and Hazards
Tert-butyl esters are flammable and can form explosive mixtures with air . They have an occupational exposure limit of 200 ppm (950 mg/m³) as set by OSHA . They are considered hazardous and should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
The future directions for the study and application of tert-butyl esters, such as “(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester”, could involve the development of safer and more efficient synthesis methods . There could also be further exploration of their chemical reactivity and potential applications in various fields of chemistry and biochemistry.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(propan-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQRMKZAXONPV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151796 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1163286-38-1 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1163286-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)









